An In-depth Technical Guide to Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate (CAS No. 412348-27-7)
An In-depth Technical Guide to Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate (CAS No. 412348-27-7)
This guide provides a comprehensive technical overview of tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate, a key building block in contemporary pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural analysis, reactivity, and applications of this versatile intermediate, with a particular focus on its role in the development of targeted cancer therapies.
Introduction: Strategic Importance in Medicinal Chemistry
Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate, hereafter referred to as 1 , is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a bromo-substituted pyridine ring linked to a Boc-protected piperazine moiety, makes it a valuable precursor for the synthesis of complex molecules, most notably as a key intermediate in the production of Palbociclib.[1][2][3] Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which has revolutionized the treatment of certain types of breast cancer.[1][3] The bromine atom on the pyridine ring serves as a versatile functional handle for various cross-coupling reactions, allowing for the strategic introduction of other molecular fragments to build the final active pharmaceutical ingredient (API).[2][4]
Synthesis and Purification
The synthesis of 1 is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further activated by the bromine atom, facilitates the displacement of a suitable leaving group by the secondary amine of N-Boc-piperazine.
General Synthetic Pathway
A common and efficient route to 1 involves the reaction of a di-substituted pyridine with tert-butyl piperazine-1-carboxylate. The choice of starting material and reaction conditions is crucial for achieving high yield and purity.
Caption: General Synthetic Scheme for Compound 1
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for similar transformations.
Materials:
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2,5-Dibromopyridine
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tert-Butyl piperazine-1-carboxylate
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Palladium(II) acetate (Pd(OAc)₂) (catalyst)
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2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (ligand)
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Sodium tert-butoxide (NaOt-Bu) (base)
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Toluene (anhydrous)
Procedure:
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To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).
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Add anhydrous toluene to the vessel.
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Heat the reaction mixture to 100-110 °C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 1 as a solid.
Structural Analysis and Characterization
The structural integrity and purity of 1 are paramount for its use in subsequent synthetic steps. A combination of spectroscopic techniques is employed for its comprehensive characterization.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 412348-27-7 | |
| Molecular Formula | C₁₄H₂₀BrN₃O₂ | |
| Molecular Weight | 342.23 g/mol | |
| Appearance | Solid | |
| Storage Temperature | Inert atmosphere, room temperature |
Spectroscopic Data
1H NMR (Nuclear Magnetic Resonance) Spectroscopy: The 1H NMR spectrum of 1 is expected to exhibit characteristic signals for the protons of the pyridine ring, the piperazine ring, and the tert-butyl group.
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Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic coupling patterns.
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Piperazine Protons: Two sets of multiplets, corresponding to the four protons adjacent to the nitrogen atoms, typically in the δ 3.0-4.0 ppm range.
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Tert-butyl Protons: A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons.
13C NMR Spectroscopy: The 13C NMR spectrum provides information on the carbon framework of the molecule.
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Pyridine Carbons: Signals in the aromatic region (δ 110-160 ppm).
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Piperazine Carbons: Resonances typically in the δ 40-50 ppm range.
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Tert-butyl Carbons: A signal for the quaternary carbon around δ 80 ppm and a signal for the methyl carbons around δ 28 ppm.
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Carbonyl Carbon: A signal in the downfield region (δ ~154 ppm).
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of 1 .
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Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected at m/z 342.08 and 344.08, reflecting the isotopic pattern of bromine.
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Fragmentation Pattern: Common fragmentation pathways include the loss of the tert-butyl group or the entire Boc protecting group.
Reactivity and Key Transformations
The chemical reactivity of 1 is dominated by the presence of the bromine atom on the pyridine ring, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4] In the context of Palbociclib synthesis, 1 can be coupled with a primary amine under palladium catalysis to introduce the desired amino substituent at the 6-position of the pyridine ring.
Caption: Buchwald-Hartwig Amination of Compound 1
This transformation is a key step in the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a direct precursor to Palbociclib.[3] The choice of palladium catalyst, phosphine ligand, and base is critical for the success of this reaction and often requires optimization depending on the specific amine coupling partner.
Other Cross-Coupling Reactions
The versatile bromo-substituent on 1 also allows for other important transformations, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide variety of carbon-based functionalities.
Applications in Drug Discovery and Development
The primary and most significant application of 1 is as a pivotal intermediate in the synthesis of Palbociclib.[1][2][3] The piperazine and pyridine moieties are common scaffolds in medicinal chemistry, and derivatives of 1 are valuable tools for structure-activity relationship (SAR) studies in drug discovery programs targeting various kinases and other enzymes.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1 .
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Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate is a strategically important building block in modern pharmaceutical synthesis. Its well-defined structure and versatile reactivity make it an indispensable tool for the construction of complex molecular architectures, particularly in the development of targeted therapies for cancer. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in research and development.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. Retrieved from [Link]
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ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tert-Butyl 4-(6-Aminopyridin-3-yl)Piperazine-1-Carboxylate: A Critical Palbociclib Intermediate. Retrieved from [Link]
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Technical Disclosure Commons. (2024). Process for the preparation of Palbociclib intermediates. Retrieved from [Link]
- Google Patents. (n.d.). WO2023194870A1 - Process for the preparation of palbociclib.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
